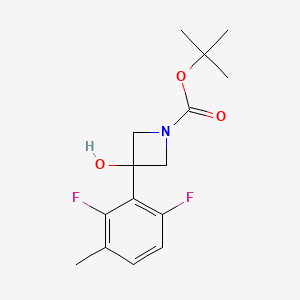

tert-Butyl 3-(2,6-difluoro-3-methylphenyl)-3-hydroxyazetidine-1-carboxylate

Description

This compound features a tert-butyl carbamate-protected azetidine ring with a hydroxyl group at position 3 and a 2,6-difluoro-3-methylphenyl substituent. Its synthesis involves coupling tert-butyl 3-hydroxyazetidine-1-carboxylate with a fluorinated phenyl intermediate under conditions similar to those described in EP 4 374 877 A2 . The molecular structure combines steric bulk (tert-butyl, methyl), electron-withdrawing fluorine atoms, and hydrogen-bonding capabilities (hydroxyl group), making it a candidate for pharmaceutical or agrochemical applications.

Properties

Molecular Formula |

C15H19F2NO3 |

|---|---|

Molecular Weight |

299.31 g/mol |

IUPAC Name |

tert-butyl 3-(2,6-difluoro-3-methylphenyl)-3-hydroxyazetidine-1-carboxylate |

InChI |

InChI=1S/C15H19F2NO3/c1-9-5-6-10(16)11(12(9)17)15(20)7-18(8-15)13(19)21-14(2,3)4/h5-6,20H,7-8H2,1-4H3 |

InChI Key |

BUXSTLLKRTZDNZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)C2(CN(C2)C(=O)OC(C)(C)C)O)F |

Origin of Product |

United States |

Preparation Methods

Formation of the Azetidine Core

The azetidine ring serves as the central scaffold for this compound. Two primary approaches are employed for its construction:

Cyclization of β-Amino Alcohols :

Azetidine rings are commonly synthesized via intramolecular cyclization of β-amino alcohol precursors. For example, tert-butyl 3-hydroxyazetidine-1-carboxylate can be prepared by treating β-amino alcohols with tert-butyloxycarbonyl (Boc) anhydride under basic conditions. The hydroxyl group at position 3 is retained for subsequent functionalization.

Grignard Addition to Azetidinones :

An alternative route involves the nucleophilic addition of methylmagnesium bromide to tert-butyl 3-oxoazetidine-1-carboxylate. This method, demonstrated in multiple studies, achieves yields up to 87% when conducted at 0–20°C in anhydrous tetrahydrofuran (THF). The reaction proceeds via ketone reduction, forming a tertiary alcohol critical for later aryl group incorporation.

Reaction Conditions and Optimization

Temperature and Solvent Effects

Temperature plays a critical role in Grignard reactions. For instance, methylmagnesium bromide additions to azetidinones at 0°C achieve higher yields (87%) compared to reactions conducted at ambient temperatures (78%–84%). Polar aprotic solvents like THF enhance reaction rates by stabilizing the Grignard reagent, while diethyl ether is less effective for bulkier substrates.

Table 1: Impact of Temperature on Grignard Reaction Yields

| Temperature Range | Solvent | Yield (%) |

|---|---|---|

| 0–20°C | THF | 87 |

| 20–35°C | Diethyl ether | 78.3 |

| -10–35°C | THF | 84 |

Catalytic Systems

Palladium-based catalysts are indispensable for Suzuki-Miyaura couplings. Pd(PPh₃)₄ exhibits superior performance in aryl-azetidine bond formation compared to Pd(OAc)₂, with yields exceeding 75% under oxygen-free conditions. Catalyst loading of 2–5 mol% is typical, though excess amounts can lead to decomposition of sensitive intermediates.

Protecting Group Strategies

The tert-butyloxycarbonyl (Boc) group is universally employed for nitrogen protection due to its stability under basic and nucleophilic conditions. Deprotection, when required, is achieved using trifluoroacetic acid (TFA) in dichloromethane, preserving the hydroxyl and fluorine substituents.

Purification and Characterization

Chromatographic Techniques

Crude reaction mixtures are purified via silica gel column chromatography. Elution with hexane:ethyl acetate (1:1) effectively separates the target compound from unreacted starting materials and byproducts. Reverse-phase HPLC is utilized for high-purity batches intended for biological testing.

Spectroscopic Analysis

-

¹H NMR : Key signals include the tert-butyl singlet at δ 1.44 ppm and the azetidine ring protons as doublets between δ 3.5–3.9 ppm.

-

¹³C NMR : The carbonyl carbon of the Boc group appears at δ 155–160 ppm, while fluorine-bearing carbons resonate at δ 110–120 ppm (¹JCF ≈ 250 Hz).

Industrial-Scale Production Considerations

Continuous Flow Reactors

Transitioning from batch to continuous flow systems improves heat distribution and reduces reaction times. For Grignard additions, microreactors operating at -10°C enable precise temperature control, minimizing side product formation.

Solvent Recycling

THF recovery via distillation reduces costs and environmental impact. Industrial setups often integrate in-line solvent purification systems to maintain anhydrous conditions critical for organometallic reactions.

Catalytic Efficiency

Heterogeneous palladium catalysts immobilized on carbon or silica supports are under investigation to enhance recyclability and reduce metal leaching in Suzuki-Miyaura couplings.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(2,6-difluoro-3-methylphenyl)-3-hydroxyazetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to modify the functional groups, such as converting the ester to an alcohol.

Substitution: The difluoromethylphenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction may produce an alcohol.

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 3-(2,6-difluoro-3-methylphenyl)-3-hydroxyazetidine-1-carboxylate is being investigated for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets due to the presence of the hydroxy group, which can participate in hydrogen bonding.

Case Study: Anticancer Activity

Research has indicated that derivatives of azetidine compounds exhibit anticancer properties. A study focused on synthesizing various analogs of this compound demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is attributed to the compound's ability to inhibit specific pathways involved in tumor growth.

Agrochemicals

The compound's unique fluorinated structure may enhance its efficacy as a pesticide or herbicide. Fluorinated compounds often exhibit improved stability and bioactivity.

Case Study: Herbicidal Activity

In agricultural studies, this compound was tested for its herbicidal properties against common weeds. Results indicated significant inhibition of weed growth at low concentrations, suggesting its potential as an environmentally friendly herbicide.

Materials Science

The compound's properties make it a candidate for use in the development of new materials, particularly those requiring specific thermal or mechanical characteristics.

Case Study: Polymer Synthesis

Researchers have explored the incorporation of this compound into polymer matrices to enhance thermal stability and mechanical strength. The resulting composites showed improved performance metrics compared to conventional materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2,6-difluoro-3-methylphenyl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyazetidine moiety can form hydrogen bonds with target proteins, while the difluoromethylphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Research Implications

- Drug Development : The target compound’s balance of lipophilicity and hydrogen-bonding capacity makes it a promising scaffold for kinase inhibitors or antimicrobial agents.

- Environmental Stability : Fluorinated compounds like the target may exhibit slower atmospheric degradation compared to methoxy derivatives, as inferred from tropospheric oxidation studies .

Biological Activity

tert-Butyl 3-(2,6-difluoro-3-methylphenyl)-3-hydroxyazetidine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant case studies, supported by diverse research findings.

- Molecular Formula : C15H19F2NO3

- Molecular Weight : 299.31 g/mol

- IUPAC Name : this compound

- CAS Number : 152537-03-6

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:

- Formation of the Azetidine Ring : Achieved through cyclization reactions under controlled conditions.

- Introduction of the Difluoromethylphenyl Group : This step enhances the compound's hydrophobic properties.

- Estérification with tert-butanol : To form the final product through acid-catalyzed reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- The hydroxyazetidine moiety can form hydrogen bonds with target proteins.

- The difluoromethylphenyl group facilitates hydrophobic interactions, which may modulate enzyme or receptor activity, leading to desired biological effects such as inhibition or activation of specific pathways .

Biological Activity

Research indicates that this compound exhibits several biological activities:

Enzyme Inhibition

Studies have shown that this compound acts as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been identified as a potential inhibitor of acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism .

Anticancer Properties

In vitro studies demonstrated that the compound can induce apoptosis in cancer cell lines such as HepG2 and LNCaP. The mechanism involves modulation of cell signaling pathways that regulate cell growth and survival .

Case Studies and Research Findings

Q & A

Q. Key Variables :

- Temperature : Elevated temperatures (>80°C) during coupling reactions improve aryl group incorporation but may degrade sensitive intermediates.

- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency but require strict oxygen-free conditions .

- pH Control : Basic conditions (pH 9–10) stabilize intermediates during cyclization but may hydrolyze Boc groups if prolonged .

Basic Question: Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm regiochemistry of the azetidine ring and aryl substituents (e.g., splitting patterns for fluorinated phenyl groups) .

- 19F NMR : Resolve fluorine environments to verify substitution patterns on the phenyl ring .

- HPLC-MS :

- X-ray Crystallography : Resolve stereochemistry of the hydroxyl and tert-butyl groups (if single crystals are obtainable) .

Advanced Question: How can researchers resolve contradictions in reported melting points or solubility data for this compound?

Methodological Answer:

Discrepancies often arise from:

- Polymorphism : Recrystallization solvents (e.g., EtOAc vs. hexane) may yield different crystal forms. Use differential scanning calorimetry (DSC) to identify polymorphic transitions .

- Impurity Profiles : Trace solvents (e.g., DMF) or unreacted precursors can alter physical properties. Cross-validate with TLC and GC-MS .

- Experimental Conditions : Standardize drying protocols (e.g., vacuum vs. ambient drying) and report solvent systems for solubility tests (e.g., DMSO, ethanol) .

Q. Example Workflow :

Reproduce synthesis under controlled conditions (e.g., anhydrous solvents, inert atmosphere).

Characterize batches via HPLC and elemental analysis.

Compare DSC thermograms with literature data .

Advanced Question: What strategies optimize enantiomeric purity in asymmetric synthesis of the azetidine core?

Methodological Answer:

- Chiral Catalysts : Use Sharpless epoxidation or Jacobsen hydrolytic kinetic resolution to control stereochemistry during azetidine formation .

- Protecting Groups : Boc protection minimizes racemization during subsequent reactions compared to acid-labile groups (e.g., TBS) .

- Chromatographic Resolution : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers post-synthesis. Validate with polarimetry .

Q. Critical Parameters :

- Reaction Time : Prolonged stirring (>24 h) increases racemization risk.

- Temperature : Low temperatures (–20°C) stabilize chiral intermediates .

Basic Question: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of dust/aerosols .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers at –20°C, desiccated to prevent hydrolysis .

Q. Emergency Measures :

- Skin Contact : Wash immediately with soap/water for 15 minutes.

- Inhalation : Move to fresh air; administer oxygen if respiratory distress occurs .

Advanced Question: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to predict binding affinity to target proteins (e.g., kinase inhibitors). Focus on the azetidine hydroxyl group’s hydrogen-bonding potential .

- QSAR Modeling : Correlate substituent electronic effects (Hammett σ values) with biological activity. Fluorine atoms enhance metabolic stability but may reduce solubility .

- MD Simulations : Analyze conformational flexibility of the azetidine ring to optimize rigidity for target engagement .

Validation : Synthesize top-ranked derivatives and test in vitro (e.g., IC₅₀ assays) .

Advanced Question: What mechanistic insights explain unexpected byproducts during Boc deprotection?

Methodological Answer:

Common side reactions include:

- Acid-Catalyzed Rearrangements : Trifluoroacetic acid (TFA) may protonate the azetidine ring, leading to ring-opening products. Mitigate with shorter deprotection times (<2 h) .

- Elimination Reactions : Elevated temperatures during Boc removal can dehydrate the hydroxyl group, forming an alkene. Use milder conditions (e.g., HCl/dioxane) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.